molecular formula C23H19Cl2N3O3 B2845030 3,4-dichloro-N-(4-{[2-(phenylformamido)ethyl]carbamoyl}phenyl)benzamide CAS No. 1203331-89-8

3,4-dichloro-N-(4-{[2-(phenylformamido)ethyl]carbamoyl}phenyl)benzamide

Cat. No.: B2845030
CAS No.: 1203331-89-8
M. Wt: 456.32
InChI Key: KCPVTPUZPYSMRO-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(4-{[2-(phenylformamido)ethyl]carbamoyl}phenyl)benzamide is a synthetic benzamide derivative provided for research and development purposes. This compound is intended for laboratory use only by qualified professionals and is not for diagnostic or therapeutic applications. Researchers can utilize this chemical as a reference standard, a building block in organic synthesis, or for exploratory studies in chemical biology. The product is strictly for research use and must not be used for personal, human, veterinary, or household purposes. Please note that specific data on this compound's applications, mechanism of action, and detailed research value is not currently available in the public domain.

Properties

IUPAC Name

N-[4-(2-benzamidoethylcarbamoyl)phenyl]-3,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2N3O3/c24-19-11-8-17(14-20(19)25)23(31)28-18-9-6-16(7-10-18)22(30)27-13-12-26-21(29)15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,26,29)(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPVTPUZPYSMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acyl Chloride Formation

The 3,4-dichlorobenzoyl chloride intermediate is critical. Patent US3975443A describes the reaction of 3,4-dichlorobenzoic acid with phosphorus oxychloride (POCl₃) in ethyl acetate/tetrahydrofuran (THF) at 0–5°C, yielding the acyl chloride with >98% purity. Alternative methods using thionyl chloride (SOCl₂) or oxalyl chloride are less favored due to byproduct formation.

Reaction Conditions :

  • Solvent : THF/ethyl acetate (1:1–3 v/v).
  • Temperature : 0–5°C.
  • Yield : 92–95%.

Benzamide Formation

The acyl chloride reacts with 4-aminophenylcarbamate in benzene under reflux. As detailed in US3975443A, this step requires anhydrous conditions and catalytic pyridine to scavenge HCl.

Example Protocol :

  • Dissolve 4-aminophenylcarbamate (1.0 eq) in dry benzene.
  • Add 3,4-dichlorobenzoyl chloride (1.1 eq) dropwise at 25°C.
  • Reflux for 1.5 hours, cool, and filter the precipitate.
  • Recrystallize from ethanol/ether to obtain 3,4-dichloro-N-(4-carbamoylphenyl)benzamide (m.p. 199–201°C).

Installation of the Carbamoyl Phenyl Linker

Carbodiimide-Mediated Coupling

The carbamoyl bridge is installed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC). Patent CN105541656A highlights the use of EDC with hydroxybenzotriazole (HOBt) to activate the carboxylic acid of Fragment A, enabling coupling with the amine of Fragment B.

Optimized Conditions :

  • Solvent : Dimethylformamide (DMF).
  • Temperature : 0°C → room temperature.
  • Yield : 82–88%.

Alternative Urea Formation

A two-step approach involves:

  • Phosgene treatment of Fragment A to generate an isocyanate.
  • Reaction with Fragment B’s amine to form the urea linkage. This method, though efficient, poses safety concerns due to phosgene’s toxicity.

Synthesis of the Phenylformamidoethyl Group

Formylation of Ethylenediamine

Patent US3975443A details the formylation of ethylenediamine using formic acid and acetic anhydride. The reaction proceeds via mixed anhydride formation, yielding N-(2-aminoethyl)formamide.

Procedure :

  • Mix formic acid (1.2 eq) and acetic anhydride (1.5 eq) at 50–60°C for 2 hours.
  • Add ethylenediamine (1.0 eq) dropwise at <40°C.
  • Stir overnight, extract with ether, and purify via chromatography (silica/ether).

Benzoylation of the Formamide

The formamide intermediate is benzoylated using benzoyl chloride in benzene under reflux. Pyridine is added to neutralize HCl, preventing amine protonation.

Key Data :

  • Reaction Time : 1.5 hours.
  • Yield : 89–93%.
  • Purification : Recrystallization from isopropanol/petroleum ether.

Final Assembly and Purification

Coupling of Fragments A and B

The carbamoylphenylbenzamide (Fragment A) and phenylformamidoethylamine (Fragment B) are coupled using EDC/HOBt in DMF. The reaction is monitored via TLC (silica, chloroform/methanol 9:1).

Purification Steps :

  • Wash with dilute HCl (removes unreacted amine).
  • Extract with chloroform, dry over Na₂SO₄.
  • Concentrate and recrystallize from ethanol/ether.

Yield Optimization

  • Temperature Control : Maintaining 0–5°C during acyl chloride formation minimizes side reactions.
  • Solvent Recovery : THF/ethyl acetate mixtures are distilled and reused (80% recovery).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, NH), 8.1–7.3 (m, 10H, aromatic), 3.4 (t, 2H, CH₂), 2.9 (t, 2H, CH₂).
  • IR (KBr) : 1650 cm⁻¹ (C=O), 1540 cm⁻¹ (N–H bend).

Purity Assessment

  • HPLC : >98.5% purity (C18 column, acetonitrile/water 70:30).
  • Melting Point : 215–216°C.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(4-{[2-(phenylformamido)ethyl]carbamoyl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzamide moiety, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines. Substitution reactions can lead to a variety of substituted benzamides.

Scientific Research Applications

3,4-dichloro-N-(4-{[2-(phenylformamido)ethyl]carbamoyl}phenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(4-{[2-(phenylformamido)ethyl]carbamoyl}phenyl)benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways.

Comparison with Similar Compounds

Table 1: Antioxidant Activity Comparison

Compound DPPH IC50 (μM) Superoxide IC50 (μM) TEAC Value
THHEB 22.8 2.5 0.6
Ascorbic Acid >22.8 >2.5 <0.6
Target Compound* Not reported Not reported Not reported

*No direct data available; structural analogs suggest possible moderate activity due to electron-withdrawing substituents.

Pesticide Benzamides

Key Compounds for Comparison : Etobenzanid and Sulfentrazone

  • Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) : Used as a herbicide, featuring ethoxymethoxy and dichlorophenyl groups.
  • Sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide) : A triazole-containing herbicide with sulfonamide and dichlorophenyl moieties.
  • Structural Contrast : The target compound lacks sulfonamide or triazole groups but shares dichlorinated aromatic systems. Its phenylformamido-ethyl carbamoyl chain may reduce herbicidal activity compared to these pesticides, which prioritize lipophilicity and electrophilic substituents for plant membrane penetration .

Table 2: Structural Features of Pesticide Benzamides

Compound Key Functional Groups Bioactivity
Etobenzanid Dichlorophenyl, ethoxymethoxy Herbicidal
Sulfentrazone Dichlorophenyl, triazole, sulfonamide Herbicidal
Target Compound Dichlorophenyl, phenylformamido-ethyl Unknown (hypothetical)

Triazine- and Chromenone-Linked Benzamides

Key Compounds for Comparison :

  • 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide : Chromenone and pyrazolopyrimidine moieties suggest anticancer or antiviral applications.

Structural Contrast: The target compound lacks heterocyclic systems like triazine or chromenone, which are critical for protein binding in kinase or protease inhibition. Its simpler amide linkages may limit target specificity compared to these derivatives.

Sulfonamide vs. Carbamoyl Substituents

Key Compound for Comparison: 3,4-Dichloro-N-[2-[4-[[[(cyclohexylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]benzamide (CAS 25192-67-0)

  • Implications : Sulfonamide groups often enhance metabolic stability and receptor affinity in drug design, whereas carbamoyl groups may offer milder pharmacokinetic profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-dichloro-N-(4-{[2-(phenylformamido)ethyl]carbamoyl}phenyl)benzamide, and how can purity be optimized?

  • Methodology :

  • Stepwise Amide Coupling : Use coupling agents like HATU or EDC/NHS to sequentially link the benzamide core, phenylformamido group, and carbamoylphenyl moiety. Reaction conditions (e.g., anhydrous DMF, 0–5°C for activation, room temperature for coupling) minimize side products .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
    • Key Data :
ParameterValue/Technique
Yield Optimization70–85% after purification
Purity VerificationHPLC (>95%), NMR (absence of residual solvent peaks)

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

  • Techniques :

  • ¹H/¹³C NMR : Focus on amide NH signals (δ 8.1–8.5 ppm, broad) and aromatic protons (δ 7.2–7.8 ppm for substituted benzene rings). Chlorine substituents deshield adjacent carbons (¹³C δ 125–135 ppm) .
  • HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₂₃H₁₉Cl₂N₃O₂: 448.0823) to rule out halogen isotope interference .
  • FT-IR : Amide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of chlorine substitution on biological activity?

  • Experimental Design :

  • Analog Synthesis : Replace 3,4-dichloro with 2,4-dichloro, 4-chloro, or non-halogenated benzamide cores. Monitor bioactivity shifts in enzyme inhibition assays (e.g., kinase targets) .
  • Activity Metrics : Compare IC₅₀ values (e.g., ATP-competitive vs. allosteric binding via kinetic assays) .
    • Data Interpretation :
  • Chlorine at 3,4-positions enhances hydrophobic interactions with protein pockets (e.g., kinase ATP-binding sites), as shown in docking studies .
  • Contradiction Alert : Some analogs show reduced activity despite increased lipophilicity, suggesting steric hindrance outweighs electronic effects .

Q. What strategies resolve contradictions in reported biological activity data across different assay systems?

  • Case Example : Discrepancies in IC₅₀ values for kinase inhibition (cell-free vs. cell-based assays).

  • Root Cause Analysis :
  • Membrane Permeability : Use logP calculations (e.g., ClogP ~3.5) and Caco-2 assays to assess cellular uptake limitations .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., amide hydrolysis) .
  • Mitigation : Introduce methyl groups ortho to the amide bond to sterically protect against hydrolysis .

Q. How can computational modeling predict binding modes and guide target prioritization?

  • Protocol :

  • Molecular Docking (Glide XP) : Use crystal structures of kinases (e.g., PDB 4HNF) to model ligand-protein interactions. Prioritize targets with high docking scores (e.g., ΔG < −9 kcal/mol) and conserved hydrogen bonds (e.g., backbone amide of hinge region) .
  • MD Simulations : Run 100-ns trajectories in explicit solvent to assess binding stability (RMSD < 2 Å) and key residue interactions (e.g., Glu95 in MAPK1) .
    • Validation : Compare predicted vs. experimental ΔG values via ITC (isothermal titration calorimetry) .

Methodological Challenges

Q. What are the limitations of current synthetic methods for scaling up this compound, and how can they be addressed?

  • Challenges :

  • Low yields in final coupling step due to steric hindrance from the phenylformamido group .
  • Residual palladium in catalytic steps (e.g., Suzuki couplings for benzene ring functionalization) .
    • Solutions :
  • Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 24 h) and improve yield by 15% .
  • Pd Scavengers : Use polymer-bound thiourea resins to reduce Pd content to <10 ppm .

Q. How can researchers differentiate between specific and non-specific bioactivity in phenotypic screens?

  • Approach :

  • Counter-Screening : Test against unrelated targets (e.g., GPCRs, ion channels) to rule out promiscuity .
  • Covalent Binding Checks : Incubate with excess β-mercaptoethanol; activity loss suggests covalent adduct formation .
    • Data Table :
Assay SystemTarget Hit RateOff-Target Activity
Kinase Panel (50)82% (IC₅₀ < 1 µM)12% (GPCRs)
Phenotypic (Cancer)65% Growth Inhibition28% (Non-apoptotic mechanisms)

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